![molecular formula C29H31N3O2S B3128021 Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))] CAS No. 338772-71-7](/img/structure/B3128021.png)
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a series of steps. The process starts with the chloroacetylation of the title compound, followed by the substitution of the chlorine atom with various heterocyclic amines in DMSO . The carbonyl group is then reduced using LAH .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro configuration involving a benzylpiperidine and a tetrahydro-beta-carboline moiety. The exact structure would require more detailed analysis or experimental data for accurate determination.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chloroacetylation, substitution of chlorine atom with various heterocyclic amines, and reduction of the carbonyl group . The specific reactions and their mechanisms would require more detailed study.Applications De Recherche Scientifique
Anxiolytic and Neuroactive Properties
One area of research involves the exploration of these compounds as anxiolytic agents. A study synthesized aminoalkylderivatives of 1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, with one compound demonstrating anxiolytic activity in animal models, similar to that of buspirone, but without anticonvulsant or neurotoxic effects (Bartyzel et al., 1989).
Serotonin Receptor Interaction
Another study focused on the interaction with serotonin 5-HT1A receptors, using spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] and its derivatives. This research contributed to the understanding of the 5-HT1A receptor's topographic model, showing that certain derivatives had similar 5-HT1A affinities as known ligands, aiding in the development of an extended topographic model of these receptors (Mokrosz et al., 1995).
Histone Deacetylase Inhibition
Spiro[chromane-2,4′-piperidine] derivatives, structurally related to spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))], have shown promise as histone deacetylase (HDAC) inhibitors, with potential applications in cancer therapy. These compounds exhibited significant in vitro antiproliferative activities and improved in vivo antitumor activity in animal models, demonstrating the therapeutic potential of spiro-piperidine derivatives in oncology (Thaler et al., 2012).
Anticancer Activity
Further research into spiro-pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, which share a structural motif with spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))], revealed their potential for anticancer activity. These compounds were synthesized and evaluated for their anti-proliferative properties against cancer cell lines, with several showing activity, highlighting their potential in medicinal chemistry and oncology research (Ismail et al., 2017).
Topoisomerase IIα Inhibition
New spiro-acridines were synthesized and evaluated for their ability to interact with DNA, inhibit human topoisomerase I and IIα, and exhibit antiproliferative activity. These compounds, particularly AMTAC-01 and AMTAC-02, displayed significant topoisomerase IIα inhibitory activity, comparable to known inhibitors, suggesting their potential as anticancer agents (Almeida et al., 2016).
Propriétés
IUPAC Name |
1'-benzyl-2-(4-methylphenyl)sulfonylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-22-11-13-24(14-12-22)35(33,34)32-18-15-26-25-9-5-6-10-27(25)30-28(26)29(32)16-19-31(20-17-29)21-23-7-3-2-4-8-23/h2-14,30H,15-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSOLLCGWHQVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



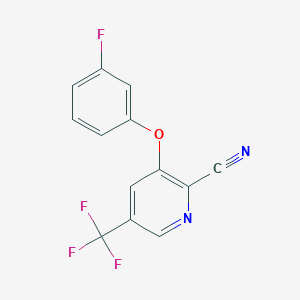
![3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3127950.png)
![N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3127951.png)
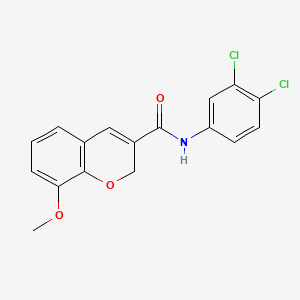
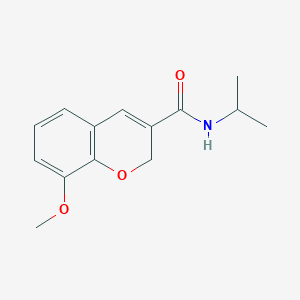
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3127969.png)
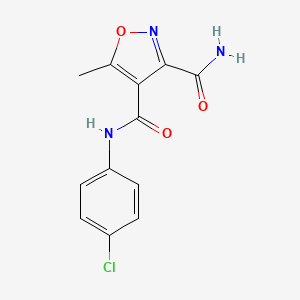
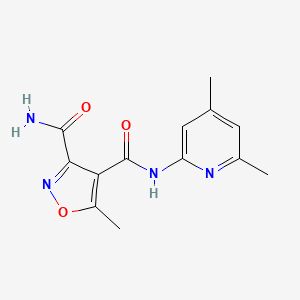
![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127980.png)
![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)
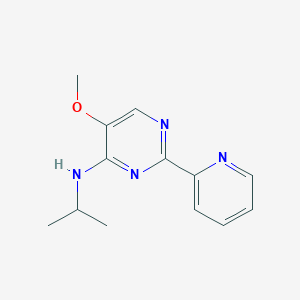
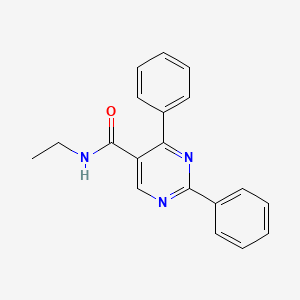
![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B3128028.png)